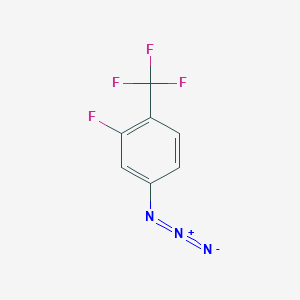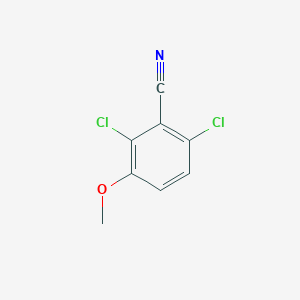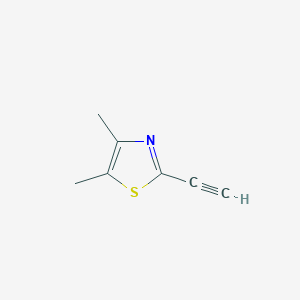
2-Ethynyl-4,5-dimethylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-4,5-dimethylthiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of ethynyl and dimethyl groups attached to the thiazole ring. It has a molecular formula of C7H7NS and a molecular weight of 137.20 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4,5-dimethylthiazole can be achieved through various methods. One common approach involves the condensation of thioformamide with α-halogenoketones. This reaction is typically carried out in the presence of formamide and phosphorous pentasulphide . Another method involves the reaction of chloroacetone with thioacetamide, which forms the required thioacetamide in the reaction mixture .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-4,5-dimethylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Ethynyl-4,5-dimethylthiazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-4,5-dimethylthiazole involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of essential enzymes and cellular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-4,5-dimethylthiazole: Similar in structure but with an ethyl group instead of an ethynyl group.
4,5-Dimethylthiazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Methylthiazole: Contains a single methyl group, resulting in different chemical properties.
Uniqueness
2-Ethynyl-4,5-dimethylthiazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C7H7NS |
|---|---|
Poids moléculaire |
137.20 g/mol |
Nom IUPAC |
2-ethynyl-4,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C7H7NS/c1-4-7-8-5(2)6(3)9-7/h1H,2-3H3 |
Clé InChI |
WEPSKGPNYYRUAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



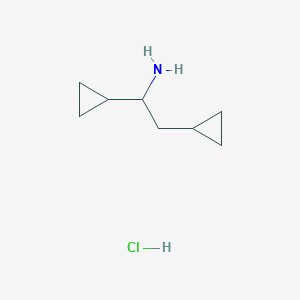
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
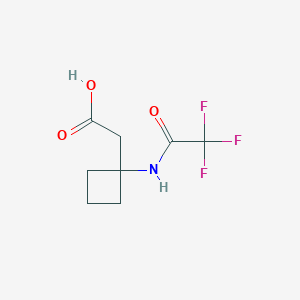
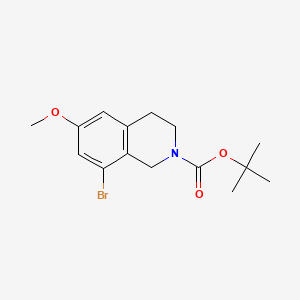

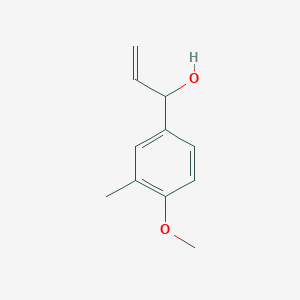

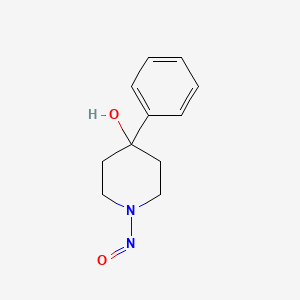
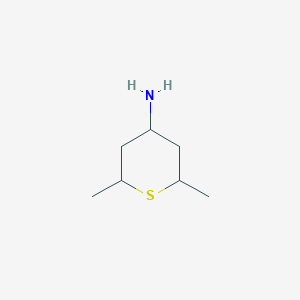
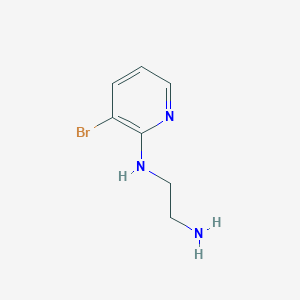
![2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride](/img/structure/B13500110.png)
